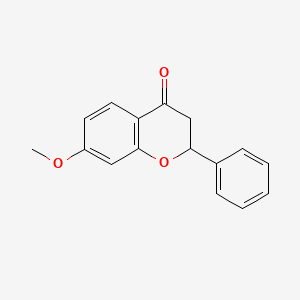

7-Methoxyflavanone

概要

説明

7-Methoxyflavone is a chemical found in certain plants and can also be produced in a laboratory . It has attracted interest from athletes and body builders for its potential to increase testosterone levels, build muscle, and improve athletic performance .

Synthesis Analysis

Microbial transformations of racemic 7-methoxyflavanone have been described using strains of the genus Aspergillus (A. niger KB, A. ochraceus 456) and the strain Penicillium chermesinum 113 . The strain A. niger KB catalyzed carbonyl group reduction, leading to (±)-2,4- cis -7-methoxyflavan-4-ol .Molecular Structure Analysis

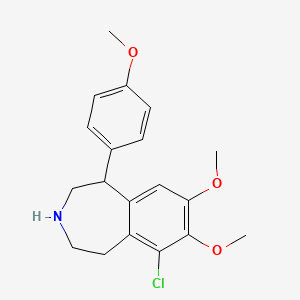

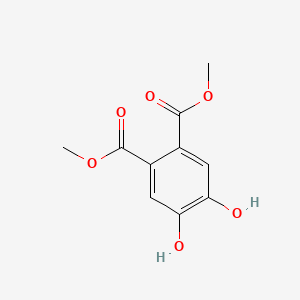

The molecular formula of 7-Methoxyflavone is C16H12O3 . Its molecular weight is 252.2647 . The IUPAC Standard InChI is InChI=1S/C16H12O3/c1-18-12-7-8-13-14 (17)10-15 (19-16 (13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 .科学的研究の応用

Microbial Transformations

Microbial transformations of racemic 7-Methoxyflavanone have been studied using strains of the genus Aspergillus (A. niger KB, A. ochraceus 456) and the strain Penicillium chermesinum 113 . The strain A. niger KB catalyzed carbonyl group reduction, leading to (±)-2,4-cis-7-methoxyflavan-4-ol . Biotransformation with the help of A. ochraceus 456 gave two products: (+)-2,4-trans-7-methoxyflavan-4-ol and 4’-hydroxy-7-methoxyflavone . Transformation by means of P. chermesinum 113 resulted in a dihydrochalcone product, 4,2’-dihydroxy-4’-methoxydihydrochalcone .

Antioxidant Activity

The biotransformation products of 7-Methoxyflavanone have been found to have higher antioxidant activity than the substrate . This suggests that 7-Methoxyflavanone and its derivatives could be potential candidates for the development of new antioxidant agents.

Neuroprotective Potential

7-Methoxyflavanone has been found to have neuroprotective potential . It has been shown to alleviate neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway .

Anti-inflammatory Effects

7-Methoxyflavanone has been shown to inhibit the production of inflammatory factors such as IL-6, TNF-α, COX-2, iNOS, ICAM-1, and MCP-1 in lipopolysaccharide-stimulated microglial cells . This suggests that 7-Methoxyflavanone could be a potential therapeutic agent for inflammatory diseases.

Inhibition of Microglial Overactivation

7-Methoxyflavanone has been found to inhibit microglial overactivation, which is a key factor in neuroinflammatory disorders such as Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis . This suggests that 7-Methoxyflavanone could be a potential therapeutic agent for these neurodegenerative diseases.

Activation of Nrf2-mediated Transcription

7-Methoxyflavanone has been found to activate Nrf2-mediated transcription of the antioxidant protein NQO-1 . This suggests that 7-Methoxyflavanone could be a potential therapeutic agent for oxidative stress-related diseases.

作用機序

Target of Action

7-Methoxyflavanone, a compound isolated from Zornia brasiliensis , primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor-88 (MyD88) in the MAPK signaling pathway . These targets play a crucial role in the immune response and inflammation regulation .

Mode of Action

7-Methoxyflavanone interacts with its targets by inhibiting the TLR4/MyD88/MAPK signaling pathway . This inhibition results in a decrease in the production of inflammatory factors such as IL-6, TNF-α, COX-2, iNOS, ICAM-1, and MCP-1 . Simultaneously, it activates the Nrf2/NQO-1 pathway, leading to an increase in the expression of the antioxidant protein NQO-1 .

Biochemical Pathways

The compound affects the TLR4/MyD88/MAPK and Nrf2/NQO-1 pathways . The inhibition of the TLR4/MyD88/MAPK pathway reduces the production of inflammatory factors, while the activation of the Nrf2/NQO-1 pathway increases the expression of antioxidant proteins . These changes in the pathways lead to downstream effects such as reduced inflammation and increased antioxidant activity .

Pharmacokinetics

Flavonoids, the class of compounds to which 7-methoxyflavanone belongs, are generally known for their poor oral bioavailability

Result of Action

The action of 7-Methoxyflavanone results in molecular and cellular effects such as reduced inflammation and increased antioxidant activity . These effects suggest that 7-Methoxyflavanone has potential neuroprotective and antineuroinflammatory effects .

Action Environment

The action, efficacy, and stability of 7-Methoxyflavanone can be influenced by various environmental factors. For instance, microbial transformations of 7-Methoxyflavanone have been observed with strains of the genus Aspergillus and the strain Penicillium chermesinum . .

Safety and Hazards

There isn’t enough reliable information to know if 7-methoxyflavone is safe or what the side effects might be . It is advised against use for food, drug, pesticide or biocidal product . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

特性

IUPAC Name |

7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYESEQLQFXUROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyflavanone | |

CAS RN |

21785-09-1 | |

| Record name | 7-Methoxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 6,4'-dihydroxy-7-methoxyflavanone (DMF) has demonstrated inhibitory effects on osteoclast differentiation and function. [] This flavonoid, isolated from Heartwood Dalbergia odorifera, suppresses RANKL-induced osteoclastogenesis and disrupts actin ring formation in mature osteoclasts, thereby reducing bone resorption. [] Mechanistically, DMF appears to inhibit RANKL-induced expression of NFATc1 and c-Fos by suppressing the MAPK pathway. []

A: While research on 7-methoxyflavanone's direct impact on the immune system is limited within the provided papers, its structural analog, 3,5-dihydroxy-7-methoxyflavanone ((-)-alpinone), has shown immunostimulatory effects in mammalian cells. [] This suggests potential immunomodulatory properties for 7-methoxyflavanone, warranting further investigation.

ANone: 7-Methoxyflavanone has the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol.

A: Multiple research papers provide spectroscopic data for 7-methoxyflavanone, including UV, IR, 1H-NMR, 13C-NMR, and MS spectra. [, , , , , , , , , , , , , ] These data are crucial for confirming its structure, identifying characteristic peaks, and differentiating it from other compounds.

ANone: The provided research papers primarily focus on the biological activity and chemical characterization of 7-methoxyflavanone. Information regarding its material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects for potential applications outside a biological context.

ANone: The provided research papers do not mention any catalytic properties associated with 7-methoxyflavanone. Its potential applications seem to stem from its biological activity as a flavonoid rather than its catalytic capabilities.

A: Yes, molecular docking studies have been performed on 5-o-benzoylpinostrobin derivatives, which are structurally related to 7-methoxyflavanone. [] These studies aimed to assess their potential as anti-inflammatory agents targeting the cyclooxygenase-2 (COX-2) receptor. [] This suggests that similar computational approaches could be employed to investigate the interactions of 7-methoxyflavanone with biological targets.

A: Studies on Kenyan Gardenia ternifolia flavonoids, including compounds structurally similar to 7-methoxyflavanone, revealed that methoxylation significantly influences antioxidant activity. [] Specifically, methoxylation of quercetin at the 7 and 4' positions substantially reduced its radical scavenging potential. [] This highlights the importance of methylation patterns in modulating the biological activity of flavonoids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)